7-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of 7-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Another approach is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave conditions to yield quinoline-2,4-dicarboxylic acid . Industrial production methods often utilize green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts .
Chemical Reactions Analysis
7-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the quinoline ring.
Scientific Research Applications
7-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antibacterial and anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Similar compounds to 7-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid include other quinoline derivatives such as:
2-(Furan-2-yl)-4-phenoxy-quinoline: Known for its anti-inflammatory activity.
2-Alkoxy- and 2-aryloxy-3-substituted quinolones: These compounds have been synthesized for their potential biological activities.
9-Bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid: This compound has shown diuretic activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C17H12BrNO2 |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
7-bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12BrNO2/c1-10-3-2-4-11(7-10)15-9-14(17(20)21)13-6-5-12(18)8-16(13)19-15/h2-9H,1H3,(H,20,21) |
InChI Key |
OWEJCVOSOOLDTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.